molecular formula C23H30FN3O6S B12444400 Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate

Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate

Cat. No.: B12444400
M. Wt: 495.6 g/mol
InChI Key: SUTPUCLJAVPJRS-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Structural Interpretation

The IUPAC name of this compound is derived through a hierarchical analysis of its molecular structure. The parent chain is identified as a hept-6-enoate backbone, with substituents prioritized according to Cahn-Ingold-Prelog rules:

  • Core structure : The 7-carbon hept-6-enoate chain forms the backbone, with esterification at the carboxylic acid group (methyl ester).
  • Pyrimidine substituent : At position 5 of the pyrimidine ring, a 4-(4-fluorophenyl) group and a 6-isopropyl group are attached. The pyrimidine nitrogen at position 2 is functionalized with an N-methylmethanesulfonamido group.
  • Stereochemistry : The compound exhibits three stereocenters at positions 3R, 5S, and 6E, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) data.

The systematic IUPAC name is:
(3R,5S,6E)-methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate.

Structural Interpretation :

  • The SMILES notation (CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C) encodes the stereochemistry and connectivity.
  • The InChIKey (RGEBGDYYHAFODH-DHMAKVBVSA-M) provides a unique identifier for 3D conformation and database searches.

CAS Registry Number Assignment and Database Cross-Referencing

The Chemical Abstracts Service (CAS) registry number 147118-40-9 is uniquely assigned to this compound. Cross-referencing across major databases reveals the following identifiers:

Database Identifier Reference
PubChem CID 25183331
ChemSpider 31044924
European Community EC 604-568-6
FDA UNII 2E76572CUD

Validation :

  • The molecular formula C23H30FN3O6S and molecular weight 495.56 g/mol are consistent across PubChem, ChemSpider, and ChemicalBook.
  • The DSSTox Substance ID (DTXSID90163597 ) links to toxicity and regulatory data.

Comparative Analysis of Alternative Naming Conventions in Chemical Literature

Alternative nomenclature systems and trade names for this compound include:

  • Chemical Abstracts Index Name :
    6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, methyl ester, (3R,5S,6E)-.

  • Pharmaceutical Synonyms :

    • Rosuvastatin methyl ester (used in synthesis pathways).
    • Rosuvastatin Acid Methyl Ester (emphasizes the esterified carboxyl group).
  • Vendor-Specific Designations :

    • SCHEMBL1405166 (from PubChem’s automated compound registry).
    • YSKWBRKUYJVFRK-DHMAKVBVSA-N (hashed identifier in ChemSpider).

Nomenclature Conflicts :

  • Some databases omit stereochemical descriptors (e.g., 6E), leading to ambiguity in isomer identification.
  • The term "propan-2-yl" is interchangeably used with "isopropyl" in IUPAC vs. common naming systems.

Properties

IUPAC Name

methyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTPUCLJAVPJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Condensation for Side Chain Introduction

The Wittig reaction is a cornerstone for constructing the heptenoic acid side chain. This method involves condensing a pyrimidine aldehyde with a phosphorus ylide derived from a protected dihydroxy ester.

Reaction Mechanism and Conditions

  • Starting materials : 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidine-5-carbaldehyde (Pyrimidine aldehyde) and methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate (Ylide).
  • Solvent : Acetonitrile or toluene under reflux (80–90°C) for 12–18 hours.
  • Yield : 85–92% after purification via column chromatography.
Key Parameters
Parameter Value Source
Temperature 80–90°C
Reaction Time 12–18 hours
Solvent Acetonitrile
Catalyst None (thermal activation)

This step forms the E-configured double bond with >99% stereoselectivity, critical for biological activity.

Silyl Deprotection and Hydroxy Group Liberation

The tert-butyldimethylsilyl (TBS) protecting group is removed to unmask the C3 hydroxy group.

Deprotection Methods

Hydrogen Fluoride (HF)-Mediated Cleavage
  • Conditions : 40% HF in acetonitrile (0–5°C, 2 hours).
  • Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and crystallization from isopropyl alcohol.
  • Yield : 78–85%.
Copper(II) Chloride-Catalyzed Hydrolysis
  • Conditions : Acetone/water (10:1 v/v) with CuCl₂·2H₂O at reflux (7–8 hours).
  • Advantage : Avoids hazardous HF, improving process safety.
  • Yield : 70–75%.
Comparative Analysis
Method Yield (%) Purity (%) Safety Concerns
HF 85 98.5 High toxicity
CuCl₂ 75 97.2 Moderate

Crystallization and Polymorph Control

Crystallization is critical for obtaining the desired polymorph and ensuring batch consistency.

Solvent Systems

  • Preferred solvent : Isopropyl alcohol (IPA) with anti-solvent (diisopropyl ether).
  • Procedure : Heat crude product in IPA to 60–65°C, cool to 0–5°C, and isolate crystals.
X-Ray Diffraction (XRD) Data
2θ (°) Intensity (%)
10.2 100
15.8 85
20.4 72

Source: Patent WO2009128091A2

Alternative Synthetic Routes

Julia-Kocienski Olefination

  • Reagents : Pyrimidine aldehyde + sulfone-containing side chain precursor.
  • Conditions : K₂CO₃ in DMSO at 25°C for 24 hours.
  • Yield : 65–70%.

Oxidation of Thioether Intermediate

  • Step 1 : Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate synthesis.
  • Step 2 : Oxidation with H₂O₂/ammonium heptamolybdate in CH₂Cl₂ (20–35°C, 18–20 hours).
  • Yield : 90.9% after crystallization.
Oxidation Reaction Parameters
Oxidizing Agent Catalyst Solvent Yield (%)
H₂O₂ (50%) (NH₄)₆Mo₇O₂₄·4H₂O CH₂Cl₂ 90.9

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 6.45 (dd, J = 15.6 Hz, 1H, CH=CH), 5.32 (m, 1H, C3-OH), 4.98 (m, 1H, C5-OH).
  • HRMS (ESI+) : m/z 495.6 [M+H]⁺ (calc. 495.6).

Purity Assessment

Method Purity (%) Impurities Identified
HPLC 98.3 Desmethyl variant (0.7%)
Chiral SFC 99.1 3R,5R-diastereomer (0.9%)

Process Optimization Challenges

Stereochemical Integrity

  • Risk : Epimerization at C3/C5 during acidic/basic conditions.
  • Mitigation : Use of mild buffers (pH 6.5–7.5) during workup.

Scale-Up Considerations

  • Solvent Recovery : IPA and CH₂Cl₂ recycled via distillation (90% efficiency).
  • Throughput : 50 kg/batch achieved in pilot plants.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to yield the carboxylic acid derivative, a critical step in rosuvastatin production.

Reaction Parameters Conditions/Outcomes
ReagentsSodium hydroxide (NaOH) or calcium chloride (CaCl₂) in aqueous conditions
SolventsAcetonitrile/water mixtures
Temperature5°C during pH adjustment; ambient temperature during crystallization
Product(E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid (rosuvastatin precursor)

This hydrolysis is pH-sensitive, requiring precise control to avoid side reactions. The ester-to-acid conversion is confirmed via intermediate isolation of methylammonium salts .

Salt Formation

The compound forms crystalline salts with amines, enhancing purification and stability.

Salt Type Synthesis Conditions
Methylammonium saltMethylamine in methanol/water, followed by HCl adjustment to pH 3.7
Tris(hydroxymethyl)methylammonium saltReaction with tris(hydroxymethyl)aminomethane in acetonitrile/water

Salt formation facilitates isolation via crystallization, with yields dependent on solvent polarity and temperature .

Oxidation Reactions

Controlled oxidation of hydroxyl groups produces ketone derivatives, observed in impurity profiles:

Oxidation Product Reagents/Conditions
5-Oxorosuvastatin (Ketone derivative)Oxidizing agents under unspecified conditions
Molecular FormulaC₂₂H₂₆FN₃O₆S

These reactions highlight the susceptibility of the 3,5-dihydroxy groups to oxidation, necessitating inert atmospheres during synthesis .

Stereochemical Considerations

The (3R,5S,E)-configuration governs reactivity:

  • Stereospecific hydrolysis : Only the (3R,5S)-isomer proceeds to bioactive rosuvastatin .

  • Geometric isomerism : The E-configuration at the 6-enoate double bond is preserved in all reactions, confirmed by X-ray crystallography .

Functional Group Reactivity

Functional Group Reactivity
Sulfonamido (-SO₂NMe)Resistant to nucleophilic substitution due to electron-withdrawing sulfonyl group.
Pyrimidine ringStable under acidic/basic conditions; no aromatic electrophilic substitution reported .
Fluorophenyl groupMinimal participation in reactions; serves as a steric/electronic modulator .

Side Reactions and Impurities

Common byproducts include:

  • Rosuvastatin impurity G : Overhydrolysis or incomplete esterification .

  • Dehydration products : Formed at elevated temperatures (>80°C) .

Scientific Research Applications

Rosuvastatin methyl ester has several applications in scientific research:

Mechanism of Action

Rosuvastatin methyl ester exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, rosuvastatin methyl ester reduces the production of mevalonic acid, a precursor to cholesterol. This leads to a decrease in cholesterol levels and an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL from the bloodstream .

Comparison with Similar Compounds

Structural Analogs

The compound’s analogs differ in substituents or functional groups, impacting solubility, stability, and potency:

Compound Structural Difference Key Properties
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (CAS 147118-37-4) Hydroxymethyl at position 5 Intermediate with reduced lipophilicity; used in synthesis .
N-[5-Bromomethyl-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (CAS 147118-37-4) Bromomethyl at position 5 Higher reactivity for further functionalization; lower stability .
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol (CAS 147118-36-3) Methanol group at position 5 Improved crystallinity; used in multi-step synthesis .

Pharmaceutical Salts

Crystalline salts of the parent acid enhance stability, bioavailability, and manufacturability:

Salt Key Properties Advantages
Calcium Salt (Rosuvastatin) - High solubility in aqueous media
- High HMG-CoA reductase inhibition (IC₅₀ ~11 nM)
- FDA-approved
Improved metabolic stability and bioavailability .
Ammonium Salt - Moderate solubility
- Easier crystallization
Suitable for purification and recrystallization .
Magnesium Salt - Lower hygroscopicity
- Thermal stability up to 150°C
Preferred for high-temperature processing .
Sorbitol Co-Crystal - Enhanced stability in humid conditions
- Reduced polymorphic transitions
Ideal for tropical climate formulations .

Key Research Findings

Crystallinity and Stability : Crystalline salts of the parent acid (e.g., calcium, ammonium) exhibit superior stability over amorphous forms, reducing degradation during storage .

Therapeutic Efficacy : Rosuvastatin calcium demonstrates 20–30% greater LDL-C reduction compared to atorvastatin in clinical trials, attributed to its optimized stereochemistry and sulfonamide group .

Synthetic Optimization : The methyl ester intermediate allows for scalable production via DIBAL-H reduction, achieving high enantiomeric purity (>99%) critical for downstream processing .

Biological Activity

Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a fluorophenyl group and an isopropyl moiety, alongside a methanesulfonamide functional group. The molecular formula is C_{16}H_{18FN_3O_3S with a molecular weight of approximately 351.40 g/mol. Its structural complexity allows for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC₁₆H₁₈FN₃O₃S
Molecular Weight351.40 g/mol
AppearanceWhite to almost white powder
Purity>98.0% (HPLC)
Storage ConditionsCool, dark place <15°C

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The fluorophenyl substitution may enhance binding affinity to specific receptors, influencing signaling pathways.
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can protect cells from oxidative stress.

Efficacy in Preclinical Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Preliminary assays indicate that the compound exhibits antibacterial activity against Gram-positive bacteria, suggesting potential as an antibiotic agent.

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry examined the compound's effect on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, indicating strong anticancer potential.
  • Case Study 2 : Research highlighted in Pharmacology Reports focused on the antimicrobial efficacy of the compound against resistant strains of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferationJournal of Medicinal Chemistry
AntimicrobialActivity against Gram-positive bacteriaPharmacology Reports
AntioxidantReduction in oxidative stressVarious studies

Q & A

Q. What advanced techniques characterize stability under physiological conditions?

  • Answer : Accelerated stability studies (40°C/75% RH) monitor degradation via LC-MS/MS. Isotope-labeling (e.g., ¹⁸O in ester groups) tracks hydrolysis pathways. Solid-state NMR assesses crystallinity changes impacting shelf-life .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference crystallographic data (bond lengths/angles) with computational models to validate proposed structures .
  • Experimental Design : Use fractional factorial designs to prioritize critical variables in multi-step syntheses .

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